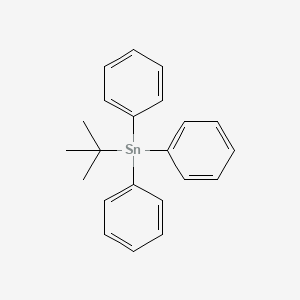

Stannane, (1,1-dimethylethyl)triphenyl-

Description

The tert-butyl substituent introduces significant steric bulk, which influences its chemical stability, reactivity, and applications. Organotin compounds are widely used in industrial catalysis, polymer stabilization, and biocides, though their toxicity profiles vary significantly depending on substituents .

Properties

CAS No. |

30191-68-5 |

|---|---|

Molecular Formula |

C22H24Sn |

Molecular Weight |

407.1 g/mol |

IUPAC Name |

tert-butyl(triphenyl)stannane |

InChI |

InChI=1S/3C6H5.C4H9.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-3H3; |

InChI Key |

NIWSUKGVJDHGAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(triphenyl)stannane can be synthesized through the reaction of triphenyltin chloride with tert-butyl lithium. The reaction typically takes place in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

Ph3SnCl+t-BuLi→t-BuSn(Ph)3+LiCl

where Ph represents a phenyl group and t-Bu represents a tert-butyl group.

Industrial Production Methods: Industrial production of tert-butyl(triphenyl)stannane often involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Reduction: tert-Butyl(triphenyl)stannane can act as a reducing agent in organic synthesis. It is particularly effective in the reduction of halides and other electrophilic compounds.

Substitution: It can undergo substitution reactions where the tin-hydrogen bond is replaced by other functional groups.

Radical Reactions: tert-Butyl(triphenyl)stannane is known for its ability to generate radicals, making it useful in radical-mediated reactions such as the Barton-McCombie deoxygenation and radical cyclizations.

Common Reagents and Conditions:

Reduction: Common reagents include halides and other electrophiles. The reaction is typically carried out in the presence of a solvent like tetrahydrofuran (THF) under inert conditions.

Substitution: Reagents such as alkyl halides or aryl halides are used. The reaction conditions often involve heating and the presence of a catalyst.

Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) are used to generate radicals from tert-butyl(triphenyl)stannane.

Major Products:

Reduction: The major products are the reduced forms of the starting materials, such as alkanes or alkenes.

Substitution: The products are organotin compounds with new functional groups replacing the hydrogen atom.

Radical Reactions: The products vary depending on the specific radical reaction but often include cyclized or deoxygenated compounds.

Scientific Research Applications

Chemistry: tert-Butyl(triphenyl)stannane is widely used in organic synthesis for its ability to participate in radical reactions. It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology and Medicine: In biological research, tert-butyl(triphenyl)stannane is used as a tool to study radical-mediated processes. Its ability to generate radicals makes it useful in probing the mechanisms of radical reactions in biological systems.

Industry: In the industrial sector, tert-butyl(triphenyl)stannane is used in the production of polymers and other materials. Its radical-generating properties are exploited in processes such as polymerization and cross-linking.

Mechanism of Action

The mechanism of action of tert-butyl(triphenyl)stannane involves the generation of radicals through the homolytic cleavage of the tin-hydrogen bond. The resulting tin radical can then participate in various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction but often include the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a) Triphenyltin Acetate (C₂₀H₁₈O₂Sn)

- Structure : Tin bonded to three phenyl groups and one acetyloxy group.

- Reactivity : The acetyloxy group is susceptible to hydrolysis, making this compound reactive in aqueous environments. This property is exploited in antifouling agents and fungicides (e.g., Brestan) .

- Toxicity : Highly toxic due to bioactivity associated with the phenyl and labile acetyloxy groups .

- Key Difference : Compared to the tert-butyl derivative, triphenyltin acetate’s hydrolytic instability limits its environmental persistence but enhances its biocidal efficacy.

b) Tributylstannane (C₁₂H₂₈Sn)

- Structure : Tin bonded to three butyl groups.

- Reactivity : A strong reducing agent in radical-mediated reactions (e.g., Stille coupling). The absence of phenyl groups reduces steric hindrance, enhancing reactivity .

- Toxicity : High toxicity, typical of alkyltin compounds, with environmental persistence due to stable Sn-C bonds .

c) Tributyl[(methoxymethoxy)methyl]stannane (C₁₅H₃₂O₂Sn)

- Structure : Tin bonded to three butyl groups and a methoxymethoxymethyl substituent.

- Reactivity : Functions as a hydroxymethyl anion equivalent in organic synthesis. The electron-withdrawing methoxymethoxy group stabilizes the tin-carbon bond .

- Key Difference : The tert-butyl group in the target compound lacks such electron-withdrawing effects, favoring applications requiring inertness or thermal stability.

Toxicity and Environmental Impact

- (1,1-Dimethylethyl)triphenylstannane : Likely exhibits moderate toxicity due to steric shielding of the tin center by the tert-butyl group, reducing bioactivity compared to phenyl-rich analogs .

- Triphenyltin Acetate : High toxicity linked to its use as a biocide; regulated due to endocrine-disrupting effects .

- Tributylstannane : Persistent environmental pollutant with bioaccumulative risks; phased out in many industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.